molecular formula C19H31ClN2O3 B4102274 N-tert-butyl-2-[4-[(cyclopentylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride

N-tert-butyl-2-[4-[(cyclopentylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride

Cat. No.: B4102274
M. Wt: 370.9 g/mol
InChI Key: HKPWCCRWRAUQSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butyl-2-[4-[(cyclopentylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride is a synthetic organic compound with a complex structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to interact with specific molecular targets, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-[4-[(cyclopentylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of functional groups. Common reagents used in the synthesis include tert-butylamine, cyclopentylamine, and methoxyphenol. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The use of automated systems and reactors helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-[4-[(cyclopentylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-tert-butyl-2-[4-[(cyclopentylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[4-[(cyclopentylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-2-[4-[(cyclopentylamino)methyl]-2-methoxyphenoxy]acetamide
  • N-tert-butyl-2-[4-[(cyclopentylamino)methyl]-2-methoxyphenoxy]acetamide;hydrobromide

Uniqueness

Compared to similar compounds, N-tert-butyl-2-[4-[(cyclopentylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride exhibits unique properties due to the presence of the hydrochloride group. This group enhances the compound’s solubility and stability, making it more suitable for certain applications. Additionally, the specific arrangement of functional groups in this compound allows for selective interactions with molecular targets, distinguishing it from its analogs .

Properties

IUPAC Name

N-tert-butyl-2-[4-[(cyclopentylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3.ClH/c1-19(2,3)21-18(22)13-24-16-10-9-14(11-17(16)23-4)12-20-15-7-5-6-8-15;/h9-11,15,20H,5-8,12-13H2,1-4H3,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPWCCRWRAUQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNC2CCCC2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-tert-butyl-2-[4-[(cyclopentylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride
Reactant of Route 2
Reactant of Route 2
N-tert-butyl-2-[4-[(cyclopentylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride
Reactant of Route 3
N-tert-butyl-2-[4-[(cyclopentylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride
Reactant of Route 4
Reactant of Route 4
N-tert-butyl-2-[4-[(cyclopentylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride
Reactant of Route 5
Reactant of Route 5
N-tert-butyl-2-[4-[(cyclopentylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride
Reactant of Route 6
N-tert-butyl-2-[4-[(cyclopentylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.